4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride is a synthetic compound belonging to the class of anilinodialkoxyquinazolines. These molecules are known for their potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, making them valuable tools in cancer research and drug development. []
4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases. The compound features a quinazoline core, which is modified by the presence of a bromo and fluoro substituent on the aniline moiety, as well as methoxy groups that enhance its pharmacological properties.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-bromo-2-fluoroaniline and dimethoxyquinazoline derivatives. The synthesis typically requires careful control of reaction conditions to yield the desired product in high purity and yield.
4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride falls under the category of heterocyclic compounds and quinazolines, which are known for their applications in pharmaceuticals, particularly as kinase inhibitors and anti-cancer agents.
The synthesis of 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride generally involves the following steps:
The synthesis may require specific reagents such as bases (e.g., sodium hydroxide) and solvents (e.g., dimethylformamide) to optimize yields. Reaction temperatures and times are critical parameters that need to be carefully managed.
The molecular formula for 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride is . Its structure consists of:
Key structural data includes:
The compound can undergo various chemical reactions typical for quinazolines:
Reactions are typically carried out under inert atmospheres (e.g., nitrogen) to prevent oxidation or other side reactions. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are used to monitor reaction progress and confirm product identity.
The mechanism of action for 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride primarily involves inhibition of specific kinases associated with cancer cell proliferation and angiogenesis.
Studies have shown that similar quinazoline derivatives exhibit potent inhibitory effects on vascular endothelial growth factor receptor tyrosine kinase, which is critical in tumor angiogenesis .
4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride has several potential applications:
Quinazoline derivatives represent a privileged scaffold in oncology drug development due to their versatile capacity to inhibit key signaling kinases involved in tumorigenesis. The planar bicyclic structure of quinazoline mimics the adenine ring of ATP, enabling competitive binding at the catalytic site of tyrosine kinases. This pharmacophore has yielded multiple FDA-approved drugs, including gefitinib, erlotinib (EGFR inhibitors), and lapatinib (dual EGFR/HER2 inhibitor) [9]. The significance of quinazoline-based agents lies in their ability to disrupt aberrant oncogenic pathways with higher specificity than conventional chemotherapy, reducing off-target effects while maintaining potent antitumor activity.
Recent reviews emphasize quinazoline’s multifaceted mechanisms in cancer therapy, including:
Table 1: FDA-Approved Quinazoline-Based Kinase Inhibitors
Drug Name | Primary Target(s) | Indication | Key Structural Features |
---|---|---|---|
Gefitinib | EGFR | NSCLC | 3-Chloro-4-fluoroanilino, morpholinoethoxy |
Erlotinib | EGFR | NSCLC, Pancreatic cancer | 3-Ethynylanilino, quinazoline-6,7-dimethoxy |
Lapatinib | EGFR/HER2 | Breast cancer | 3-Fluoro-4-chloroanilino, furanyl substituent |
Afatinib (Second-gen) | EGFR (irreversible) | NSCLC with T790M mutation | Michael acceptor at C6 position |
Data consolidated from [9].
The biological activity of 4-anilinoquinazolines is exquisitely sensitive to substitutions at three key positions: the 4-anilino ring (A), the quinazoline C6/C7 sites (B), and the quinazoline N3 position (C) [8] [9]. Strategic modifications at these positions modulate potency, selectivity, and pharmacokinetic properties:
Table 2: Biological Activity of 4-Anilinoquinazoline Derivatives with Different Substituents
Anilino Substituents | Quinazoline Substituents | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Cellular IC₅₀ (A431) |
---|---|---|---|---|
3-Bromophenyl | 6,7-Dimethoxy | 9.19 | 0.25 | 1.21 µM |
4-Chloro-2-fluorophenyl | 6,7-Dimethoxy | 0.24 | 45.4 | 5.6 µM |
4-Bromo-2-fluorophenyl | 6,7-Dimethoxy | <100* | <100* | 0.35–0.45 µM† |
4-Chlorophenyl | 6-(1-Naphthyl) | >200 | 0.48 | 46.7 µM |
Data from [8]; *Predicted based on structural analogs [5] [9]; †Data for scaffold-modified analogs [5].
Halogenated anilinoquinazolines have evolved to address emerging challenges in targeted therapy, particularly resistance mutations in EGFR. First-generation inhibitors (e.g., erlotinib) demonstrated efficacy in NSCLC with activating EGFR mutations but failed against the T790M gatekeeper mutation. This limitation spurred structural innovations:
Table 3: Evolution of Halogenated Anilinoquinazoline Inhibitors
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: